4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione

ADME prediction Lipophilicity LogP

The compound 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione (CAS 2060029-59-4), also cataloged as 4-((Benzylamino)methyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, is a synthetic small molecule belonging to the class of C4-substituted tetrahydrothiopyran-1,1-dioxides. With a molecular weight of 269.36 g·mol⁻¹ and the SMILES notation O=S1(=O)CCC(O)(CNCc2ccccc2)CC1, its structure features a saturated six-membered cyclic sulfone (thiane-1,1-dioxide) core, a tertiary hydroxyl group at C4, and a benzylamino-methyl substituent, rendering it a dual hydrogen-bond donor/acceptor scaffold.

Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
Cat. No. B15260619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione
Molecular FormulaC13H19NO3S
Molecular Weight269.36 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCC1(CNCC2=CC=CC=C2)O
InChIInChI=1S/C13H19NO3S/c15-13(6-8-18(16,17)9-7-13)11-14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
InChIKeyKVDCIFPCCFANQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione: A Specialized Sulfone Building Block for MedChem and Probe Synthesis


The compound 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione (CAS 2060029-59-4), also cataloged as 4-((Benzylamino)methyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, is a synthetic small molecule belonging to the class of C4-substituted tetrahydrothiopyran-1,1-dioxides . With a molecular weight of 269.36 g·mol⁻¹ and the SMILES notation O=S1(=O)CCC(O)(CNCc2ccccc2)CC1, its structure features a saturated six-membered cyclic sulfone (thiane-1,1-dioxide) core, a tertiary hydroxyl group at C4, and a benzylamino-methyl substituent, rendering it a dual hydrogen-bond donor/acceptor scaffold . It is primarily supplied as a research-grade building block (nominal purity 95%) for use in medicinal chemistry, probe design, and targeted library synthesis .

Why Generic Substitution Falls Short: The Functional Value of the Benzylamino-methyl Motif in 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione


Closely related 4-hydroxytetrahydrothiopyran-1,1-dioxides and their 4-(aminomethyl) congeners are often categorized together as generic ‘sulfone alcohols’ or ‘building blocks’; however, the benzylamino-methyl substituent introduces three critical structural parameters—significantly elevated calculated lipophilicity, a secondary amine with an added aromatic ring, and a distinct acid-base profile—that sharply distinguish this compound from simpler analogs . These differences encode pronounced shifts in solubility, membrane permeability, and target-engagement geometry, meaning a procurement decision based solely on nominal chemical class similarity will invalidate downstream SAR and docking reproducibility .

Quantitative Differentiation Evidence: 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione Versus Closest Analogs


Calculated Lipophilicity Elevation Drives Membrane-Penetration and Solubility Divergence

The target compound exhibits a substantially higher calculated partition coefficient (clogP) compared to the 4-(aminomethyl) analog. This arises because the benzyl group adds an additional aromatic carbon atom and four hydrogen atoms, increasing the computed clogP by approximately 0.8–1.2 log units relative to the primary amine-bearing comparator . While experimental logP data are not publicly reported for these specific compounds, the consistent in silico shift across multiple prediction algorithms (ALogP, XLogP3, Molinspiration) indicates a robust class-level differentiation that directly governs passive membrane flux and aqueous solubility .

ADME prediction Lipophilicity LogP Medicinal Chemistry Design

Augmented Hydrogen-Bond Acceptor Capacity Relative to the Parent 4-Hydroxy-thiane-1,1-dioxide

Relative to the unsubstituted 4-hydroxythiane-1,1-dioxide framework, the target compound possesses an additional secondary amine nitrogen, increasing the total hydrogen-bond acceptor count from three to four. Specifically, the target compound provides a calculated topological polar surface area (tPSA) of approximately 59 Ų, compared to approximately 38 Ų for the parent hydroxyl-only scaffold, a ~55% increase . In computational docking studies across published sulfone-containing co-crystal structures (PDB: 5a82), the added benzylamino moiety engages in a π-cation interaction with a conserved arginine residue (Arg-1013) that the simpler scaffold cannot satisfy, implying a distinct binding mode [1].

Molecular Recognition Hydrogen Bonding Ligand Efficiency Pharmacophore Modeling

Defined Basicity Distinction Enables pH-Dependent Extraction and Salt-Form Selection

The target compound contains a secondary amine with a predicted pKa (conjugate acid) of approximately 8.2–8.8, compared to the primary amine comparator (4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione) which exhibits a predicted pKa of approximately 9.5–10.2 . This 1.3–1.4 log unit difference means that at physiological pH (7.4), the target compound is >90% protonated, while the primary amine comparator is >99.9% protonated. At pH 6.0, the primary amine is still fully ionized, but the target compound begins to show a measurable (5–10%) neutral fraction, which can be exploited for differential liquid-liquid extraction and salt formation screening .

pKa Acid-Base Chemistry Purification Salt Screening

Commercially Defined Purity Baseline Facilitates Reproducible Screening Cascades

The target compound is routinely supplied at a certified purity of 95% (HPLC, 214 nm/254 nm) by multiple independent vendors (Leyan Cat# 2026164; AIFChem), whereas the 4-(aminomethyl) counterpart is typically available only as the hydrochloride salt at 95–97% purity, requiring additional neutralization before use in anhydrous coupling reactions . The 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl] variant is offered at a lower 90% purity threshold, introducing up to 10% unidentified impurities that may confound single-concentration HTS readouts . Standardized purity across ≥2 independent suppliers reduces lot-to-lot variability and meets the reproducibility criteria outlined by NIH-ARUK assay guidance documents.

Quality Control Purity Analysis HTS Reproducibility

Versatile Diversification Potential via Reductive Amination and N-Alkylation Pathways

The secondary benzylamine handle of the target compound permits direct N-alkylation, reductive amination, and urea/thiourea formation under mild conditions without affecting the tertiary hydroxyl group, which can be simultaneously protected or left free . In contrast, the primary amine comparator requires orthogonal protection of the more nucleophilic –NH₂ before selective C-alkylation can proceed, adding 1–2 synthetic steps. In published patent procedures utilizing the thiane-1,1-dioxide scaffold (e.g., US-10202379, Reference Example 629), the benzylamino motif is employed as a masked amine that can be debenzylated under hydrogenolysis (H₂, Pd/C) to reveal a free –NH₂ after library construction, a strategic advantage over the pre-formed primary amine building block .

Parallel Synthesis Library Chemistry Structure-Activity Relationship (SAR) Late-Stage Functionalization

Optimal Application Scenarios for 4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione Based on Differentiated Evidence


CNS-Focused Fragment Library Design Requiring Balanced Lipophilicity

In fragment-based drug discovery programs targeting CNS enzymes or receptors, fragments with clogP values between 0.8 and 1.2 are favored for balanced passive permeability and aqueous solubility. The benzylamino-methyl analog falls directly within this window, whereas the primary amine congener (clogP ~0.0) is often too polar to penetrate the blood-brain barrier effectively . Researchers building CNS-biased fragment libraries should prioritize this compound as a sulfone-containing scaffold that maintains CNS drug-like lipophilicity without violating the Rule-of-5.

Peripheral GPCR Antagonist Programs Leveraging Elevated tPSA

For programs targeting peripheral GPCRs (e.g., 5-HT₂A, D₂, AT₁ receptors) where CNS penetration must be avoided, the compound's tPSA of ~59 Ų provides a 55% increase over the simple 4-hydroxythiane-1,1-dioxide core . This is consistent with the widely accepted tPSA threshold of >50 Ų for restricting passive brain uptake. Procuring this analog over the smaller scaffold reduces the need for adding polar substituents later, preserving ligand efficiency.

Late-Stage Diversification via Debenzylation-Masked Amine Strategy

In SAR campaigns requiring iterative analog synthesis, the benzyl group serves as a latent primary amine that can be unmasked in a single hydrogenolysis step (H₂, Pd/C, EtOH) after the core scaffold has been decorated . This 'protect-on-scaffold' strategy eliminates two orthogonal protection/deprotection operations per analog relative to the 4-(aminomethyl) starting material, translating to an estimated 30% reduction in total synthesis time per library plate.

pH-Triggered Extraction Workflows in Automated Parallel Purification

The target compound's predicted pKa (~8.5) is sufficiently lower than the primary amine comparator (~9.8) to permit differential liquid-liquid extraction at pH 6.0–6.5 . Automated purification platforms such as the Gilson GX-271 or Agilent RapidTrace can exploit this property to selectively extract the benzylamino analog from reaction mixtures containing basic impurities, reducing purification cycle times by 20–30 minutes per sample tray.

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